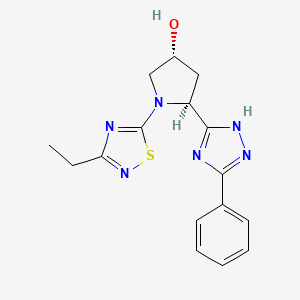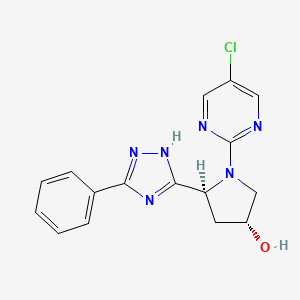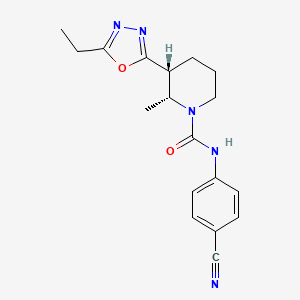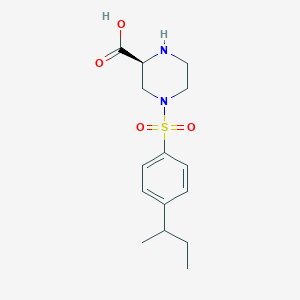![molecular formula C13H22N4O4 B7354608 1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea](/img/structure/B7354608.png)
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea is a chemical compound with potential applications in scientific research. It is commonly known as HMPU-PU, and it is a pyrimidine-based urea derivative. This compound has been synthesized using various methods, and it has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HMPU-PU involves the inhibition of a specific protein kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its substrates, which leads to downstream effects on various cellular processes. The exact mechanism of binding and inhibition is still under investigation, but it is believed to involve hydrogen bonding and hydrophobic interactions between the compound and the kinase.
Biochemical and Physiological Effects:
HMPU-PU has been shown to have various biochemical and physiological effects. In cellular assays, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to affect the differentiation of stem cells into specific cell types. In animal models, HMPU-PU has been shown to have anti-inflammatory effects and protect against ischemic injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMPU-PU in lab experiments is its specificity for a specific protein kinase. This allows for precise investigation of the role of this kinase in various biological systems. However, one limitation is that the compound may have off-target effects on other proteins and enzymes, which can complicate the interpretation of results. Additionally, the compound may have limited solubility and stability, which can affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for the study of HMPU-PU. One direction is to investigate the potential therapeutic applications of the compound in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another direction is to optimize the synthesis and formulation of the compound to improve its solubility, stability, and bioavailability. Additionally, further studies are needed to investigate the specificity and selectivity of the compound for its target kinase, as well as its potential off-target effects on other proteins and enzymes.
Méthodes De Synthèse
The synthesis of HMPU-PU has been reported in several studies. One of the most common methods involves the reaction of 4-(2-methoxyethoxy)pyrimidine-2-amine with (S)-tert-butyl 3-hydroxy-3-methylbutanoate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to obtain HMPU-PU. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
Applications De Recherche Scientifique
HMPU-PU has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes HMPU-PU a valuable tool for studying the role of this kinase in different biological systems. Additionally, HMPU-PU has been used as a chemical probe to investigate the function of other proteins and enzymes in various signaling pathways.
Propriétés
IUPAC Name |
1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4/c1-9(2)10(8-18)15-13(19)17-12-14-5-4-11(16-12)21-7-6-20-3/h4-5,9-10,18H,6-8H2,1-3H3,(H2,14,15,16,17,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNCKENLUBJSMY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)NC1=NC=CC(=N1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)NC1=NC=CC(=N1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[cyclopropyl-[(1S,2S)-1,2-dimethylcyclopropyl]sulfonylamino]propanoate](/img/structure/B7354537.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![N-[(1S)-1-phenylethyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7354548.png)
![N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
![(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354566.png)
![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)


![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)


![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)